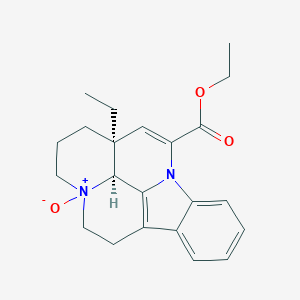

Vinpocetine N-Oxide

Description

Overview of N-Oxide Functionality in Organic and Medicinal Chemistry

N-oxide functionalities, characterized by an oxygen atom bonded to a nitrogen atom, are found in a variety of natural products and play significant roles in medicinal chemistry. researchgate.netnih.govacs.orgacs.org The presence of an N-oxide group can influence the chemical and physical properties of a molecule, including increasing water solubility and decreasing membrane permeability. researchgate.netacs.org In some cases, N-oxides exhibit redox reactivity, which can be important for drug targeting or cytotoxicity. researchgate.netacs.org They can serve as synthetic or biosynthetic intermediates, prodrugs, or even active drug compounds. researchgate.netnih.govacs.org The highly polar N⁺–O⁻ bond facilitates strong hydrogen bonding. acs.org

Contextualization of Vinpocetine (B1683063) as a Vinca (B1221190) Alkaloid Derivative

Vinpocetine is a semi-synthetic derivative of vincamine (B1683053), an alkaloid found in the Vinca minor (lesser periwinkle) plant. nih.govrsc.orgwikipedia.orgnih.govwikipedia.orgnih.gov Vincamine is extracted from Vinca minor or the seeds of Voacanga africana. wikipedia.org Vinpocetine is chemically known as ethyl apovincaminate. wikipedia.orgresearchgate.net It differs from vincamine by the removal of a hydroxyl group and being an ethyl ester rather than a methyl ester of the underlying carboxylic acid. wikipedia.org Vinpocetine has been used clinically in many countries for cerebrovascular disorders and is also available as a dietary supplement. nih.govwikipedia.orgnih.govnih.gov

Identification and Significance of Vinpocetine N-Oxide as a Biological Metabolite of Vinpocetine

Vinpocetine undergoes extensive metabolism, primarily in the liver. wikipedia.orgnih.govchemicalbook.com Apovincaminic acid is reported as the major metabolite of vinpocetine. nih.govsemanticscholar.orgresearchgate.net In addition to major metabolites, minor metabolites are also formed. This compound has been identified as one such minor metabolite of vinpocetine. semanticscholar.orgresearchgate.net

Research, including studies on the biotransformation of vinpocetine by microorganisms such as Cunninghamella echinulata, has led to the isolation and identification of this compound. researchgate.net This identification has been achieved through techniques such as 1D and 2D NMR and HRMS. researchgate.net this compound is also recognized as an impurity or related compound in the context of vinpocetine production and analysis. lgcstandards.comaxios-research.compharmaffiliates.com Its presence as a biological metabolite highlights the metabolic pathways involving N-oxidation that vinpocetine undergoes in biological systems. lgcstandards.comcymitquimica.comcymitquimica.com

While research on the specific biological significance of this compound itself is less extensive compared to the parent compound, its identification as a metabolite is crucial for understanding the complete pharmacokinetic profile of vinpocetine. semanticscholar.orgresearchgate.net Further studies on the biological activities of this and other metabolites are ongoing to fully elucidate their roles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl (15S,19S)-15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-22-11-7-12-24(26)13-10-16-15-8-5-6-9-17(15)23(19(16)20(22)24)18(14-22)21(25)27-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRKORMLQOQIJ-ZZNRJTPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC[N+]3(C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCC[N+]3([C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Approaches for Vinpocetine N Oxide

Direct N-Oxidation Methodologies for Vinpocetine (B1683063)

Direct N-oxidation of tertiary amines is a common method for synthesizing N-oxides. Vinpocetine, possessing a tertiary nitrogen atom within its complex ring structure, can undergo such a transformation. wikipedia.org

Application of Magnesium Monoperoxy-phthalate in Vinpocetine N-Oxide Synthesis

Magnesium monoperoxyphthalate (MMPP) is a water-soluble peroxy acid known for its use as an oxidant in organic synthesis, including the oxidation of amines to amine oxides. wikipedia.orgorganic-chemistry.org Research indicates that MMPP can be employed in the synthesis of this compound. One study describes the transformation of a related enamine compound into its N-oxide using magnesium monoperoxyphthalate in dimethylformamide (DMF). semanticscholar.org This suggests the applicability of MMPP for the N-oxidation of the vinpocetine scaffold.

Exploration of Alternative Oxidants for N-Oxidation Reactions (e.g., Hydrogen Peroxide, m-Chloroperoxybenzoic Acid)

Beyond MMPP, other oxidants have been explored for N-oxidation reactions, and their potential application to vinpocetine can be inferred from general organic synthesis methodologies.

Hydrogen peroxide (H₂O₂) is a widely used and inexpensive oxidant. bme.hu While hydrogen peroxide alone may not efficiently oxidize heterocyclic compounds, the addition of an acid can facilitate the in situ formation of peroxycarboxylic acids, which are more reactive. bme.hu Studies have shown that hydrogen peroxide can be used for the selective oxidation of secondary amines in the presence of tertiary amines, and its activation can be achieved through hydrogen bonding with solvents like methanol (B129727) or acetonitrile (B52724), or by using urea (B33335) hydrogen peroxide (UHP). acs.org Although direct application to vinpocetine's tertiary amine is not explicitly detailed in all contexts, these findings highlight the potential of H₂O₂-based systems for N-oxidation depending on reaction conditions and the presence of suitable activators or catalysts.

m-Chloroperoxybenzoic acid (m-CPBA) is another common peroxy acid oxidant frequently used for the oxidation of nitrogen-containing compounds, including the formation of N-oxides. organic-chemistry.orgcommonorganicchemistry.com m-CPBA is a strong oxidant comparable to other peracids and is versatile for laboratory-scale oxidations. organic-chemistry.org While pure m-CPBA can be shock-sensitive, it is often handled in a less pure, stabilized form. organic-chemistry.orgcommonorganicchemistry.com Its application in the oxidation of nitrogen heterocycles is well-established. bme.hu Research on related indole (B1671886) alkaloids and their derivatives indicates the use of m-CPBA in oxidative processes, sometimes leading to the formation of N-oxides, although regioselectivity can be a factor. google.comresearchgate.net

Targeted Synthesis of this compound Analogs

The targeted synthesis of this compound analogs involves modifications to the vinpocetine structure while retaining or introducing the N-oxide functionality. Research into vinpocetine derivatives often focuses on modifying different parts of the molecule, such as the ester group at position 14, the ethyl group at position 16, or the various ring systems (A, B, C, D, E). rsc.orgbiorxiv.orgnih.govrsc.org

The synthesis of N-oxide analogs would typically involve either performing the N-oxidation on a pre-synthesized vinpocetine analog or modifying a this compound molecule. Studies on vinpocetine derivatives have explored various chemical transformations, including hydrolysis, esterification, and the introduction of different functional groups. biorxiv.orgnih.gov While specific examples of the targeted synthesis of this compound analogs with systematic structural variations are not extensively detailed in the provided information, the general methodologies for vinpocetine derivatization suggest that similar approaches could be applied to synthesize N-oxidized versions. For instance, modifications to the ester group or substitutions on the aromatic ring of vinpocetine could potentially be carried out on this compound or on vinpocetine followed by N-oxidation.

Regioselectivity and Stereoselectivity Considerations in N-Oxidation Processes

Regioselectivity refers to the preference for reaction at a specific site within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others. wikipedia.org In the N-oxidation of vinpocetine, regioselectivity is primarily an issue if there are multiple nitrogen atoms that could potentially be oxidized. Vinpocetine possesses a tertiary nitrogen atom that is the typical site for N-oxidation. wikipedia.org

However, considerations of regioselectivity can arise in the context of synthesizing vinpocetine analogs from precursors with multiple reactive centers or in multi-step synthesis routes. For example, in the synthesis of vinpocetine or its analogs from tabersonine (B1681870) or vincadifformine (B1218849) derivatives, oxidative steps might involve regioselective reactions depending on the oxidant and conditions used. google.comresearchgate.netgoogle.com One patent describes the selective oxidation of a tabersonine analogue using urea hydrogen peroxide (UHP), noting that research shows a slight preference for reaction at one nitrogen atom over another, influenced by temperature and addition rate. google.com

Stereoselectivity is a crucial aspect in the synthesis of complex molecules like vinpocetine and its derivatives, as these compounds often have multiple chiral centers. Vinpocetine itself has defined stereochemistry. wikipedia.org N-oxidation of a tertiary amine typically involves the addition of an oxygen atom to the nitrogen, which can affect the local geometry around the nitrogen but does not directly create a new chiral center on the nitrogen itself (unless it becomes a stereogenic nitrogen, which is less common for simple amine oxides). However, if the vinpocetine molecule or its analog has existing chiral centers, the N-oxidation reaction conditions could potentially influence the stereochemical outcome if the reaction is not completely independent of the existing stereochemistry.

Biotransformation Pathways and Metabolic Fate of Vinpocetine N Oxide

Enzymatic Biotransformation of Vinpocetine (B1683063) to Vinpocetine N-Oxide

The conversion of Vinpocetine to this compound is an enzymatic process, primarily involving oxidation reactions.

Microbial Biotransformation Models and Isolation (e.g., Cunninghamella echinulata)

Microorganisms, particularly fungi, have been explored as biocatalysts to mimic mammalian drug metabolism and produce metabolites that are otherwise difficult to obtain. Cunninghamella echinulata (ATCC 1382) has been identified as a microorganism capable of metabolizing vinpocetine. researchgate.netresearchgate.net Studies using C. echinulata have demonstrated the production and isolation of vinpocetine metabolites, including this compound. researchgate.netresearchgate.net

In a study investigating the biotransformation of vinpocetine by C. echinulata, this compound was isolated and identified as one of the metabolites. researchgate.netresearchgate.net The identification was confirmed using spectroscopic techniques such as 1D and 2D NMR and HRMS. researchgate.net This highlights the utility of microbial models like C. echinulata in producing and isolating N-oxide metabolites for further study. researchgate.netresearchgate.net

Investigation of Mammalian Enzyme Systems Involved in N-Oxidation (e.g., Flavin-containing Monooxygenases, Cytochrome P450s)

In mammalian systems, the N-oxidation of tertiary amines, such as Vinpocetine, is primarily catalyzed by flavin-containing monooxygenases (FMOs) and, to some extent, cytochrome P450 (CYP) enzymes. nih.govgoogle.comturkjps.orghyphadiscovery.com Both enzyme systems are microsomal and require NADPH and O2 for their activity. nih.govgoogle.com

FMOs are a family of enzymes that catalyze the oxygenation of nucleophilic nitrogen, sulfur, and phosphorus heteroatoms. nih.govgoogle.comturkjps.orgwikipedia.org There are five functional FMO isoforms in mammals (FMO1-FMO5), with differing tissue distributions and substrate specificities. nih.govgoogle.com FMOs are known to convert tertiary amines to N-oxides. google.com

Cytochrome P450 enzymes are a large superfamily of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. google.com While CYPs are primarily known for catalyzing various oxidation reactions, some can also be involved in N-oxidation, although FMOs are often the major contributors to this specific metabolic pathway for many tertiary amines. nih.govturkjps.orghyphadiscovery.com The specific mammalian enzymes responsible for the N-oxidation of Vinpocetine to this compound would require detailed enzymatic studies using isolated enzymes or liver microsomes.

Further Metabolic Transformations and Secondary Metabolites of this compound

Following its formation, this compound can potentially undergo further metabolic transformations, leading to the formation of secondary metabolites. While the primary metabolic fate of vinpocetine in humans is hydrolysis to apovincaminic acid (AVA) nih.govmdpi.com, the metabolic fate of this compound itself is less extensively documented in the provided search results.

One search result mentions that this compound was excreted unchanged via the kidney in dogs, and non-linear renal elimination was observed in some cases. scispace.com This suggests that in some species, a portion of the N-oxide may be eliminated without further biotransformation.

Microbial biotransformation studies, while primarily used to produce initial metabolites like the N-oxide, can sometimes also reveal potential further transformation pathways that might occur in other systems. The study with C. echinulata identified other metabolites in addition to this compound, including β-hydroxy vinpocetine and 6β,18β-dihydroxy vinpocetine-19-one. researchgate.net While these were observed in a microbial system, they illustrate the potential for hydroxylation and further oxidation of the vinpocetine structure.

In Vitro and In Vivo Metabolic Profiling Methodologies for N-Oxides

Metabolic profiling studies are essential for identifying and characterizing the metabolites of a compound, including N-oxides, in biological systems. Both in vitro and in vivo methodologies are employed for this purpose.

In vitro metabolic profiling involves using biological matrices such as liver microsomes, hepatocytes, or microbial cultures to study the metabolic transformations of a compound under controlled conditions. wuxiapptec.com These studies can help identify initial metabolic pathways and the enzymes involved. Techniques like incubation of the parent drug with liver microsomes or microbial strains, followed by extraction and analysis of metabolites, are commonly used. researchgate.netwuxiapptec.com

In vivo metabolic profiling involves administering the compound to live organisms (animal models or humans) and analyzing biological samples such as plasma, urine, or feces to identify and quantify metabolites. wuxiapptec.com This provides a more complete picture of the metabolic fate, including absorption, distribution, metabolism, and excretion.

Analytical techniques play a crucial role in metabolic profiling. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), coupled with separation techniques like liquid chromatography (LC), is a primary tool for metabolite identification and profiling. nih.govcriver.comprodigest.eu LC-MS and LC-MS/MS allow for the separation of complex biological samples and the detection and structural elucidation of metabolites based on their mass-to-charge ratio and fragmentation patterns. criver.com Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique used for structural elucidation of isolated metabolites. researchgate.netcriver.com

Targeted metabolomics focuses on the quantification of predefined known metabolites, while untargeted metabolomics aims to measure a broad range of metabolites in a sample, potentially leading to the discovery of novel metabolites. nih.govnih.gov Both approaches can be applied to study N-oxide metabolites.

Sample preparation is a critical step in metabolic profiling to extract and concentrate metabolites from biological matrices. criver.com Techniques like liquid-liquid extraction or solid-phase extraction are commonly used.

The data obtained from in vitro and in vivo studies, combined with advanced analytical techniques and data analysis, allows for the comprehensive profiling and identification of metabolites, including the characterization of N-oxide formation and their subsequent transformations.

Analytical Characterization and Quantification of Vinpocetine N Oxide

Spectroscopic Identification Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for the structural elucidation of organic compounds like Vinpocetine (B1683063) N-Oxide. The analysis of ¹H and ¹³C NMR spectra provides information on the types of protons and carbons present, their chemical environments, and their connectivity based on spin-spin coupling. Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and NOESY, offer through-bond and through-space correlation information, which is essential for assigning signals and building the complete molecular structure.

Research has demonstrated the utility of 1D and 2D NMR in identifying vinpocetine metabolites, including Vinpocetine N-Oxide. researchgate.net For instance, in the characterization of a vinpocetine alkaline degradation product, ¹H-NMR analysis revealed characteristic signals, such as a triplet at 1.27 ppm and a quartet at 4.33 ppm, corresponding to the ethyl ester group. researchgate.net While this specific example pertains to a degradation product, it illustrates how NMR provides detailed structural insights into vinpocetine derivatives. The application of 1D and 2D NMR techniques, including NOESY, has also been used in the characterization of complexes involving vinpocetine, further highlighting their relevance to related compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the accurate mass of a compound, which can help confirm its elemental composition and differentiate it from other compounds with similar nominal masses. HRMS provides a mass-to-charge ratio (m/z) with high precision, allowing for the calculation of the exact molecular weight and the determination of the molecular formula.

This compound, identified as metabolite M1 in one study, was characterized using HRMS, yielding an m/z value of 366.194. researchgate.net HRMS, specifically HRMS (ESI), has also been employed to confirm the structures of synthesized vinpocetine derivatives by comparing calculated exact masses with experimentally determined values. researchgate.net The application of techniques like DART-HRMS in analyzing extracts from Voacanga africana, a plant source of vinca (B1221190) alkaloids, underscores the utility of HRMS in the study of vinpocetine-related compounds. acs.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of atoms in a crystal, the precise arrangement of atoms in the crystal lattice can be determined. libretexts.org

In a study involving the biotransformation of vinpocetine, this compound (M1) was isolated in crystalline form (needle-shaped crystals). researchgate.net Although the absolute configuration of this compound itself was not explicitly reported as determined by X-ray crystallography in this specific instance, the same study successfully utilized X-ray crystallography to determine the structure of another isolated metabolite (M3). researchgate.net This indicates that if suitable single crystals of this compound can be obtained, X-ray crystallography can be applied to unequivocally determine its solid-state structure and absolute configuration.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from other compounds in a mixture, such as starting materials, impurities, or biological matrix components, and for subsequently quantifying its amount.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds and their related substances. Method development in HPLC involves selecting the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity for the analyte of interest. Method validation ensures that the developed method is suitable for its intended purpose, evaluating parameters such as specificity, linearity, accuracy, precision, detection limit, and quantification limit.

HPLC methods have been extensively developed and validated for the analysis of vinpocetine and its related compounds, including degradation products and impurities. researchgate.netjetir.orgresearchgate.netscience.govresearchgate.netijam.co.innih.gov this compound is recognized as an impurity or metabolite for which analytical methods are needed. axios-research.comaxios-research.com Studies have described RP-HPLC methods utilizing C18 columns with various mobile phase compositions, such as acetonitrile (B52724) and buffer systems, and UV detection at wavelengths around 228 nm, 275 nm, or 280 nm, depending on the specific method and analytes. jetir.orgresearchgate.netscience.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS is typically used for the analysis of volatile and thermally stable compounds. Samples are injected into a GC column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation pattern.

GC-MS has been reported as a method used for the estimation of vinpocetine in different matrices, including laboratory-prepared mixtures, pharmaceutical preparations, and biological samples. researchgate.net While this compound may be less volatile than vinpocetine itself due to the presence of the N-oxide functional group, derivatization techniques can be employed to increase its volatility and thermal stability for GC-MS analysis. researchgate.net Common derivatization methods for GC include silylation, alkylation, and acylation, which can convert polar functional groups into less polar, more volatile derivatives. researchgate.net The mass spectrometer in GC-MS provides characteristic fragmentation patterns that aid in the identification of the compound. GC-MS is a valuable technique for both qualitative identification and quantitative analysis of suitable compounds. nih.govbiomedpharmajournal.org PubChem also lists GC-MS as providing spectral information for vinpocetine. nih.gov Therefore, with appropriate method development, potentially including derivatization, GC-MS can be applied to the analysis of this compound.

Investigation of Pharmacological Activities and Molecular Mechanisms of Vinpocetine N Oxide in Pre Clinical Models

Assessment of Biological Effects in Animal Models (Pre-clinical Studies)

Neuropharmacological Investigations (e.g., Cerebral Ischemia-Reperfusion Injury Models, Cognitive Function)

Vinpocetine (B1683063), the parent compound, has been investigated for its neuroprotective effects, particularly in models of cerebral ischemia-reperfusion injury and for its impact on cognitive function. Studies in rodents and humans have reported protective effects of vinpocetine after ischemic brain injury. nih.gov Vinpocetine is thought to improve brain blood flow by acting as a cerebral vasodilator and enhance cerebral metabolism by increasing oxygen and glucose uptake and stimulating neuronal ATP production. nih.gov It has also shown promise in improving neurological function, cognitive ability, and quality of life in patients with cerebral infarction. caldic.com Vinpocetine may protect against cerebral ischemia-reperfusion injury by targeting astrocytic connexin43 via the PI3K/AKT signaling pathway. frontiersin.org It has also been shown to reduce oxidative stress, inflammation, and apoptosis induced by cerebral ischemia-reperfusion injury in brain tissues. frontiersin.org

While these findings highlight the neuropharmacological potential of vinpocetine, the specific neuropharmacological investigations of Vinpocetine N-Oxide are not described in the provided search results.

Anti-inflammatory Response Studies in Induced Inflammation Models

Vinpocetine has demonstrated anti-inflammatory effects in various induced inflammation models. It has been shown to suppress inflammatory and oxidative machineries in acute models of inflammation, such as Xylene- and Carrageenan-induced inflammation in mice. ekb.egresearchgate.net Mechanistically, vinpocetine has been shown to downregulate the expression of COX-2 protein and reduce levels of prostaglandin (B15479496) E2 (PGE2). researchgate.net Vinpocetine's anti-inflammatory effect is partly driven by its attenuation of NF-κB activity and its inflammatory products, such as TNF-α and IL-1β. plos.orgnih.gov It can inhibit NF-κB and TNFα expression and decrease the inflammatory response after cerebral ischemia-reperfusion in rats. nih.gov In cultured cells, vinpocetine has been demonstrated as a potent anti-inflammatory agent by directly inhibiting IKK activity and suppressing NF-κB expression. nih.gov

Specific studies on the anti-inflammatory response of this compound in induced inflammation models are not detailed in the provided search results.

Metabolic Modulatory Effects in Relevant Animal Models

Research on the metabolic modulatory effects of vinpocetine in animal models suggests potential benefits. Vinpocetine has been reported to improve hyperlipidemia with lower serum levels of triacylglycerol and improve glucose homeostasis in a high-fat diet-induced atherosclerosis model in ApoE knockout mice. nih.gov It also increased cAMP levels in adipocyte culture, suggesting a potential PDE1 inhibition-related mechanism against adipogenesis. nih.gov Vinpocetine has also shown effects on metabolic activity and cell death in an in vivo ischemia-reperfusion animal model, influencing LDH activity and glucose concentration in the retina. researchgate.net Furthermore, vinpocetine ameliorated metabolic-syndrome-associated bladder overactivity in fructose-fed rats by restoring succinate-modulated cAMP levels and exerting anti-inflammatory effects. nih.gov

Information specifically on the metabolic modulatory effects of this compound in animal models is not present in the provided search results.

Structure-Activity Relationship (SAR) Studies of the N-Oxide Moiety

While the provided search results mention N-oxide metabolites in the context of drug metabolism and the potential for some N-oxides to have pharmacological activity, there is a notable lack of specific structure-activity relationship (SAR) studies focused solely on the N-oxide moiety of vinpocetine. General discussions on SAR often pertain to modifications of the parent vinpocetine structure for improved properties or activity against specific targets like PDE1A. researchgate.netresearchgate.net

Advanced Methodologies and Computational Approaches in Vinpocetine N Oxide Research

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target (protein), providing insights into binding affinity, conformation, and the dynamics of the complex. While specific molecular docking or dynamics studies focusing solely on Vinpocetine (B1683063) N-Oxide interacting with target proteins were not prominently found in the surveyed literature, these techniques have been widely applied to its parent compound, Vinpocetine, and other related derivatives.

Studies on Vinpocetine have utilized molecular docking to explore its binding modes with various proteins, such as phosphodiesterase 1A (PDE1A) fishersci.cacu.edu.eg, cyclooxygenase-2 (COX-2) senescence.info, and the Keap1 protein google.com. These studies aim to understand the molecular basis of Vinpocetine's observed pharmacological effects, such as PDE1 inhibition or anti-inflammatory activity. For instance, molecular docking studies with PDE1A have revealed specific interaction details, including π–π stacking and hydrogen bonding, that contribute to the binding and inhibitory activity of Vinpocetine derivatives fishersci.cacu.edu.eg. Similarly, docking of Vinpocetine with COX-2 has been performed to investigate its potential anti-inflammatory mechanisms senescence.info.

Molecular dynamics simulations complement docking by providing a time-dependent view of the ligand-protein complex, allowing researchers to assess the stability of the interaction and the conformational changes involved. While direct examples for Vinpocetine N-Oxide were not identified, molecular dynamics simulations have been employed in the broader field of drug research to study the behavior of small molecules in complex biological environments and their interactions with proteins. The application of these techniques to this compound would involve simulating its interaction with potential biological targets to predict its binding characteristics and dynamic behavior at the molecular level.

The absence of specific published studies on this compound using these methods in the search results suggests a potential area for future research to elucidate its potential molecular targets and interaction mechanisms.

In Silico Prediction of Biotransformation Pathways and Metabolite Activity

In silico methods play a crucial role in predicting how a compound is metabolized in biological systems and the potential activity of its metabolites. This compound is itself an N-oxide metabolite, and its formation from Vinpocetine involves an N-oxidation reaction. While the surveyed literature confirms the experimental identification of this compound as a metabolite, for example, through microbial biotransformation, specific studies detailing the in silico prediction of its formation in mammalian systems were not readily found.

Computational tools and databases are available that can predict metabolic transformations, including N-oxidation, mediated by various enzymes like cytochrome P450s and flavin-containing monooxygenases (FMOs). These tools analyze the chemical structure of a compound to identify potential sites of metabolism and predict the resulting metabolites. The prediction of N-oxide formation is a known aspect of in silico metabolism prediction.

Furthermore, in silico approaches can be used to predict the potential biological activity of metabolites based on their chemical structure (quantitative structure-activity relationship - QSAR) or by comparing them to compounds with known activity. While the search results did not provide specific instances of in silico predicted activity for this compound, these methods are generally applicable to assess the potential pharmacological or toxicological properties of metabolites. The identification of this compound as a metabolite highlights the importance of understanding its potential activity, which could be explored using these computational prediction methods.

Omics Technologies for Comprehensive Biological Profiling (e.g., Metabolomics, Proteomics)

Metabolomics involves the large-scale study of metabolites and can reveal changes in metabolic pathways induced by a compound. While metabolomics studies have been conducted in the context of diseases where Vinpocetine might be relevant, such as liver injury google.com or cardiovascular diseases, and have identified various differential metabolites, specific metabolomics research focusing on the effects or presence of this compound was not found in the search results. Metabolomics techniques, often coupled with mass spectrometry (MS), are capable of identifying and quantifying a wide range of metabolites in biological samples.

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. This can provide insights into the cellular pathways affected by a compound. Similar to metabolomics, while proteomics is a widely used technique in pharmacological research and has been mentioned in the context of studying drug effects and targets, specific proteomics studies investigating the impact of this compound were not identified in the surveyed literature.

The application of omics technologies to this compound research could involve administering the compound to an experimental system (e.g., cell culture or animal model) and then using metabolomics or proteomics to comprehensively profile the resulting changes in metabolite or protein levels. This could help to identify biological pathways affected by this compound and potentially reveal its mechanisms of action or biomarkers of its exposure.

Development of Advanced Experimental Models for Activity Assessment

Advanced experimental models, both in vitro and in vivo, are crucial for assessing the biological activity and pharmacological properties of compounds. Research on Vinpocetine has utilized a variety of models, including cell-based assays and animal models of various conditions such as inflammation, stroke, and liver injury. More advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-chip systems, are also being developed to better recapitulate the complexity of human tissues and organs for drug testing.

Advanced in vitro models, such as co-culture systems or models incorporating the blood-brain barrier, could be particularly relevant for studying the potential neuropharmacological activity of this compound, given the known effects of Vinpocetine on cerebral blood flow and neuronal function. Similarly, advanced in vivo models that allow for detailed pharmacokinetic and pharmacodynamic studies of metabolites would be valuable. The microbial biotransformation model used to identify this compound serves as an example of an experimental system used in its study, although it focuses on metabolism rather than activity assessment in a mammalian context.

Future Research Directions and Translational Perspectives for Vinpocetine N Oxide

Elucidation of Comprehensive Metabolic Pathways of Vinpocetine (B1683063) N-Oxide in Diverse Species

Understanding the metabolic fate of Vinpocetine N-Oxide in various biological systems is a critical area for future research. Studies on vinpocetine indicate it undergoes rapid and extensive metabolism, primarily in the liver nih.govrsc.org. It is hydrolyzed into apo-vinpocetine by liver enzymes rsc.org. Given that this compound is an N-oxide derivative, its metabolic pathway is likely to differ from that of vinpocetine. Future research should aim to identify the specific enzymes involved in its metabolism, the resulting metabolites, and the excretion pathways in different species, including preclinical models and potentially humans. This comprehensive understanding is essential for assessing its pharmacokinetic profile and potential biological activity. Advanced analytical techniques, such as tandem mass spectrometry, could be valuable tools in identifying and characterizing these metabolites researchgate.net.

Identification of Novel Molecular Targets and Signaling Networks Specifically Modulated by this compound

Vinpocetine is known to interact with multiple molecular targets, including phosphodiesterase 1 (PDE1), voltage-gated Na+ channels, and IKK nih.govresearchgate.netcaldic.com. It inhibits PDE1, which is involved in regulating cyclic nucleotide signaling nih.govcaldic.com. It also modulates inflammatory responses by inhibiting the NF-κB pathway, potentially through IKK inhibition nih.govresearchgate.nettandfonline.comscielo.brnih.gov. Future research should focus on identifying the specific molecular targets and signaling networks that are uniquely modulated by this compound, distinct from vinpocetine. This could involve in vitro studies using cell lines expressing specific targets, as well as in vivo studies to observe the effects on signaling pathways in relevant tissues. Techniques such as target deconvolution and pathway analysis could help elucidate the precise mechanisms of action of this compound.

Exploration of Unique Therapeutic Potential in New Disease Models Distinct from Vinpocetine

While vinpocetine has been investigated for its therapeutic potential in cerebrovascular disorders, neuroprotection, and anti-inflammatory conditions nih.govscientificarchives.comresearchgate.netnih.govscielo.brnih.govelsevier.esnih.govfrontiersin.orgresearchgate.net, this compound may possess unique pharmacological properties that lend themselves to different therapeutic applications. Future research could explore its efficacy in disease models where vinpocetine shows limited activity or where an N-oxide structure might offer an advantage, such as altered blood-brain barrier permeability or different target interactions. This could include investigating its effects in models of specific neurodegenerative diseases, inflammatory conditions not typically associated with vinpocetine, or other physiological disorders. Preclinical studies using established animal models would be crucial in this exploration.

Development of Optimized Synthetic Routes for Scalable Production and Derivatization

For this compound to be further investigated and potentially developed as a therapeutic agent or research tool, efficient and scalable synthetic routes are necessary. Current research on vinpocetine derivatives explores various synthesis methodologies, including modifications to different parts of the molecule nih.govnih.govmdpi.com. Future research should focus on developing optimized synthetic methods specifically for this compound that are cost-effective, high-yielding, and environmentally friendly. Additionally, exploring derivatization strategies of this compound could lead to the synthesis of novel compounds with improved potency, selectivity, or pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Vinpocetine N-Oxide?

- Methodological Answer : Synthesis should follow established protocols for alkaloid derivatives, emphasizing regioselective oxidation of Vinpocetine using catalysts like manganese(III) acetate or enzymatic methods. Characterization requires multi-modal analysis:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and oxidation site .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .

- Data Table :

| Technique | Purpose | Optimal Parameters |

|---|---|---|

| NMR | Structural confirmation | 500 MHz, DMSO-d6 solvent |

| HPLC | Purity assessment | Gradient: 20-80% acetonitrile in 20 min |

| MS | Molecular weight | ESI+ mode, m/z 350.4 [M+H]+ |

Q. How can researchers optimize analytical techniques to detect this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Vinpocetine-d4) for quantification. Validate methods per FDA guidelines:

- Linearity : 1–100 ng/mL (r² > 0.99) .

- Recovery : ≥85% via protein precipitation with acetonitrile .

- Sensitivity : Limit of detection (LOD) ≤ 0.5 ng/mL .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

- Methodological Answer : Focus on:

- Bioavailability : Compare AUC(0–24h) after oral vs. intravenous administration in rodent models .

- Half-life (t½) : Use non-compartmental analysis (NCA) in software like Phoenix WinNonlin .

- Tissue Distribution : Employ radiolabeled compounds (e.g., ¹⁴C-Vinpocetine N-Oxide) and autoradiography .

Advanced Research Questions

Q. How can contradictory data on this compound’s neuroprotective efficacy be resolved?

- Methodological Answer : Apply sensitivity analysis and meta-regression to identify confounding variables:

- Heterogeneity Check : Use Higgins’ I² statistic to quantify variability across studies .

- Dose-Response Analysis : Fit data to Emax models to determine optimal therapeutic windows .

- Species-Specific Effects : Compare rodent vs. primate models to assess translational relevance .

Q. What in vitro and in vivo models are most suitable for studying this compound’s mechanism of action?

- Methodological Answer :

- In Vitro : Primary neuronal cultures exposed to oxidative stress (H₂O₂ or glutamate), measuring caspase-3 activity and mitochondrial membrane potential .

- In Vivo : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) with Morris water maze tests for cognitive outcomes .

- Data Table :

| Model | Endpoint | Key Assay |

|---|---|---|

| SH-SY5Y cells | Apoptosis inhibition | Flow cytometry (Annexin V/PI) |

| Middle cerebral artery occlusion (MCAO) rats | Neuroprotection | Infarct volume via TTC staining |

Q. How should researchers design experiments to address reproducibility challenges in this compound studies?

- Methodological Answer :

- Blinding : Randomize treatment groups and use coded samples for assay technicians .

- Power Analysis : Calculate sample size via G*Power (α=0.05, β=0.2) to avoid underpowered results .

- Open Science : Share raw data and protocols on repositories like Zenodo .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- ANOVA with Tukey’s post-hoc : Compare multiple doses vs. controls .

- Nonlinear Regression : Fit dose-response curves using log(inhibitor) vs. response in GraphPad Prism .

- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .

Q. How can molecular docking studies elucidate this compound’s interaction with target proteins?

- Methodological Answer :

- Protein Preparation : Use AutoDock Tools to add polar hydrogens and Gasteiger charges to PDE1B or NMDA receptors .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

- Binding Affinity : Calculate ΔG values via MM-GBSA in AMBER .

Methodological Frameworks

- PICOT Framework : Define Population (e.g., ischemic stroke models), Intervention (dose range), Comparison (vehicle/standard therapy), Outcome (infarct size reduction), Time (28-day survival) .

- FINER Criteria : Ensure questions are Feasible (adequate cell lines/animal models), Novel (unexplored signaling pathways), Ethical (IACUC approval), and Relevant (translational potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.